![molecular formula C17H13N3O6S B2603168 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 922090-53-7](/img/structure/B2603168.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxol-5-yl group .
Molecular Structure Analysis
The compound contains several functional groups, including a benzamide, a 1,3,4-oxadiazole ring, and a benzo[d][1,3]dioxol-5-yl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures have been involved in reactions like aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide and 1,3,4-oxadiazole groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has shown that substituted benzamide/benzene sulfonamides, which include the chemical structure of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, possess significant anti-inflammatory and anticancer properties. These compounds have been synthesized and evaluated for their effectiveness against cancer cell lines, demonstrating moderate to excellent anticancer activity. Such findings suggest potential therapeutic applications in the treatment of various cancers (Gangapuram & Redda, 2009).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been explored for their antimicrobial and antifungal potentials. Studies indicate that these compounds exhibit moderate to significant antibacterial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents to combat infectious diseases (Suresh Kumar, Prasad, & Chandrashekar, 2013).
Antiviral Research
In the realm of antiviral research, some derivatives have been synthesized and tested for their anti-HIV activities. Although the initial studies showed no selective inhibition against HIV-1 and HIV-2 replication in cell models, modifications in their structure might lead to the development of new antiviral agents. This highlights the importance of ongoing research and structural optimization in discovering potent antiviral drugs (Syed et al., 2011).
Material Science Applications
Beyond biomedical applications, this compound's derivatives have been explored in material science. For instance, aromatic polyamides with pendent groups and thin films made from them exhibit good thermal stability and solubility in specific solvents, which can be cast into thin flexible films. This opens up applications in creating materials with specific mechanical and optical properties for industrial use (Sava et al., 2003).
Future Directions
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-27(22,23)12-5-2-10(3-6-12)15(21)18-17-20-19-16(26-17)11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYFKDQISMTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide |
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